AZD1390: A Deep Dive into the Mechanism of a Brain-Penetrant ATM Kinase Inhibitor
AZD1390: A Deep Dive into the Mechanism of a Brain-Penetrant ATM Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of AZD1390, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways. Its development as a radiosensitizer, particularly for brain malignancies such as glioblastoma (GBM), is a key focus of ongoing research.[3][4]
Core Mechanism of Action: Inhibition of the ATM-Mediated DNA Damage Response
The primary mechanism of action of AZD1390 is the direct and highly selective inhibition of the ATM kinase.[5] ATM is a serine/threonine protein kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage induced by ionizing radiation (IR) and certain chemotherapies.[1][6]
Upon induction of DSBs, ATM is activated and autophosphorylates on serine 1981.[4][6] This activation initiates a downstream signaling cascade that orchestrates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[1][4] AZD1390, as an ATP-competitive inhibitor, binds to the kinase domain of ATM, preventing its autophosphorylation and the subsequent phosphorylation of its numerous downstream targets.[5] This disruption of the DDR signaling cascade prevents cancer cells from effectively repairing radiation-induced DNA damage, leading to an accumulation of genomic instability, cell cycle dysregulation, and ultimately, mitotic catastrophe and apoptotic cell death.[1][6]
A key characteristic of AZD1390's action is its ability to radiosensitize tumor cells, particularly those with a deficient p53 pathway.[6] In p53-mutant cells, the G1 checkpoint is often compromised, making them more reliant on the S and G2/M checkpoints, which are heavily influenced by ATM signaling. By inhibiting ATM, AZD1390 abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, resulting in cell death.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for AZD1390 in preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Cellular IC50 | 0.78 nM | HT29 cells (inhibition of ATMSer1981 phosphorylation) | [6] |
| Kinase Selectivity | |||
| > ATR | >10,000-fold | PIKK family kinase panel | [6] |
| > DNA-PK | >10,000-fold | PIKK family kinase panel | [6] |
| > mTOR | >10,000-fold | PIKK family kinase panel | [6] |
| hERG IC50 | 6.55 µM | [6] |
Table 2: Cellular Effects of AZD1390 in Combination with Ionizing Radiation (IR)
| Parameter | Cell Line | AZD1390 Concentration | IR Dose | Effect | Reference |
| G2 Cell Cycle Accumulation | NCI-H2228 | Dose-dependent | 2 Gy | Increased G2 population at 24 hours | [6] |
| Apoptosis (Sub-G1 population) | NCI-H2228 | Dose-dependent | 2 Gy | Increased sub-G1 population at 48 hours | [6] |
| Radiosensitization (Dose Enhancement Factor at 37% survival - DEF37) | p53 mutant GBM cells | 3 nM | 2.7 | [7] |
Table 3: Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 66% | [4] |
| Oral Bioavailability | Dog | 74% | [4] |
| Brain Penetration (Kp,uu) | Cynomolgus Monkey | 0.33 | [6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by AZD1390 and a typical experimental workflow for its evaluation.
Caption: AZD1390 inhibits ATM autophosphorylation, blocking downstream DNA damage response pathways.
Caption: Workflow for assessing AZD1390's target engagement via Western blotting.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of AZD1390.
Western Blotting for ATM Pathway Inhibition
This protocol is designed to assess the phosphorylation status of ATM and its downstream targets, providing a direct measure of AZD1390's target engagement.
a. Cell Culture and Treatment:
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Cancer cell lines (e.g., LN18, U251 glioblastoma cells) are seeded in 6-well plates and allowed to adhere overnight.[8]
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Cells are pre-treated with a dose range of AZD1390 (e.g., 0-300 nM) for a specified time (e.g., 1-4 hours).[6]
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Following drug incubation, cells are exposed to a defined dose of ionizing radiation (e.g., 2-10 Gy) and incubated for a further period (e.g., 1-6 hours) to allow for ATM activation.[6]
b. Protein Extraction and Quantification:
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Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are clarified by centrifugation, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a BCA protein assay kit.
c. SDS-PAGE and Western Blotting:
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Equal amounts of protein (e.g., 20-40 µg) are resolved on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.
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The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
d. Immunodetection:
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The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest, such as phospho-ATM (Ser1981), phospho-KAP1, and phospho-Chk2 (Thr68).[4][6] A loading control antibody (e.g., anti-Actin or anti-GAPDH) is also used.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with AZD1390 and radiation, providing a measure of radiosensitization.
a. Cell Seeding and Treatment:
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A single-cell suspension is prepared, and cells are seeded into 6-well plates at a density determined to yield approximately 50-100 colonies per well in the control condition.
-
Cells are allowed to attach for several hours before being treated with AZD1390 at a fixed concentration (e.g., 3-10 nM).[7]
-
After a short incubation with the drug (e.g., 1 hour), the plates are irradiated with a range of doses (e.g., 0, 2, 4, 6 Gy).
b. Colony Formation:
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Following treatment, cells are incubated in a humidified incubator at 37°C with 5% CO2 for 10-14 days to allow for colony formation. The medium may be changed periodically.
c. Staining and Counting:
-
Colonies are fixed with a methanol/acetic acid solution and stained with 0.5% crystal violet.
-
Colonies containing at least 50 cells are counted.
d. Data Analysis:
-
The surviving fraction for each treatment condition is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
-
Dose-response curves are generated, and the Dose Enhancement Factor (DEF) is calculated to quantify the extent of radiosensitization. The DEF is the ratio of the radiation dose required to achieve a certain level of survival (e.g., 37%) in the absence of the drug to the dose required for the same survival in the presence of the drug.[7]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of AZD1390 and radiation on cell cycle distribution.
a. Cell Treatment and Harvesting:
-
Cells are seeded and treated with AZD1390 and/or radiation as described for the Western blotting protocol.
-
At various time points post-treatment (e.g., 24 and 48 hours), both adherent and floating cells are collected.[6]
b. Cell Fixation and Staining:
-
Cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
c. Flow Cytometry and Analysis:
-
The DNA content of the cells is analyzed using a flow cytometer.
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The percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), is determined using cell cycle analysis software.[6]
Conclusion
AZD1390 is a highly specific and potent inhibitor of ATM kinase with the crucial ability to penetrate the blood-brain barrier. Its mechanism of action, centered on the disruption of the DNA damage response to ionizing radiation, has shown significant promise in preclinical models of brain cancer. The data strongly support its ongoing clinical development as a radiosensitizing agent, with the potential to improve outcomes for patients with historically difficult-to-treat malignancies. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and clinicians working with this promising therapeutic agent.
References
- 1. Facebook [cancer.gov]
- 2. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 3. Experimental drug combined with radiation selectively kills brain tumors in pre-clinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 4. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to AZD1390-mediated radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1390 [openinnovation.astrazeneca.com]
- 6. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
